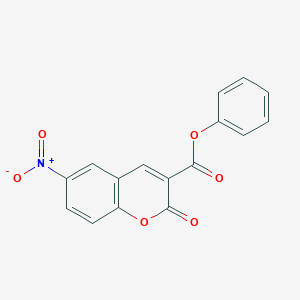

phenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate is a chemical compound with the molecular formula C16H9NO6 . It holds immense potential for scientific research and offers diverse applications in various fields such as drug development, material synthesis, and biological studies.

Synthesis Analysis

The synthesis of 2H-chromenes, including phenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate, has been a topic of interest for many organic and pharmaceutical chemists . Two major synthetic strategies have been developed towards such compounds, including benzopyran ring formation involving cyclization reactions and the late-stage functionalization of the parent 2H-chromenes .Molecular Structure Analysis

The molecular structure of phenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate is characterized by a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a heterocyclic pyran ring . The molecule also contains nitro (NO2) and carboxylate (CO2) functional groups .Chemical Reactions Analysis

The chemical reactions involving 2H-chromenes are diverse and can lead to a variety of products. For instance, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been studied, revealing the formation of different products . Similar reactions could be expected with phenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate.Aplicaciones Científicas De Investigación

Antitumor Activity

A study on the preparation of S14161 analogues, including 6-bromo-8-ethoxy-3-nitro-2H-chromene, highlighted its potent antiproliferative activities against a panel of tumor cell lines. This compound was more effective in blocking AKT phosphorylation and inducing cancer cell apoptosis compared to its precursor, suggesting its potential as an antitumor agent with anti-angiogenesis activity (Yin et al., 2013).

Fluorescent Probe for Metal Ion Detection

Another application involves the use of nitro-3-carboxamide coumarin derivatives as fluorescent chemosensors. These compounds, particularly 6-nitro-N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide, have been proposed as selective probes for detecting Cu(II) ions in aqueous solutions, demonstrating higher fluorescence in the presence of Cu(2+) than other tested cations (Bekhradnia et al., 2016).

Synthesis of Novel Organic Compounds with Antibacterial Properties

Research on the synthesis of 3-nitro-2-phenyl-2-(trifluoromethyl)-2H-chromenes and their reactions with nucleophiles has expanded the repertoire of organic compounds, demonstrating the versatility of chromenes in chemical synthesis. The structural diversity achieved through these reactions could pave the way for developing materials with novel properties, including antibacterial effects (Barkov et al., 2016).

Direcciones Futuras

Given the potential applications of phenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate in various fields such as drug development, material synthesis, and biological studies, future research could focus on exploring these applications further. Additionally, the development of more efficient and environmentally friendly synthetic strategies for 2H-chromenes could also be a promising direction .

Propiedades

IUPAC Name |

phenyl 6-nitro-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO6/c18-15(22-12-4-2-1-3-5-12)13-9-10-8-11(17(20)21)6-7-14(10)23-16(13)19/h1-9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHOOTJDIABKERW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

phenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-(thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2961529.png)

![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide](/img/structure/B2961531.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2961533.png)

![4,5-Dimethyl-6-(5-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B2961543.png)